2-Decyne
Overview
Description
2-Decyne is an organic compound belonging to the alkyne family, characterized by the presence of a carbon-carbon triple bond. Its molecular formula is C₁₀H₁₈, and it is a linear molecule with ten carbon atoms. The compound is notable for its unsaturated nature due to the triple bond, which imparts unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Decyne can be synthesized through several methods:
Dehydrohalogenation: This involves the elimination of hydrogen halides from vicinal dihalides.
Corey-Fuchs Reaction: This method involves converting an aldehyde to a dibromoalkene, followed by dehydrohalogenation to form the alkyne.
Industrial Production Methods: Industrial production of this compound typically involves large-scale dehydrohalogenation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Decyne undergoes various chemical reactions, including:
Hydrogenation: In the presence of a catalyst like palladium on carbon, this compound can be hydrogenated to form decane.
Halogenation: Reaction with halogens such as bromine can yield dihaloalkanes.
Hydrohalogenation: Addition of hydrogen halides like hydrogen chloride results in the formation of haloalkenes.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon, hydrogen gas, room temperature.
Halogenation: Bromine, room temperature.
Hydrohalogenation: Hydrogen chloride, room temperature.
Major Products:
Hydrogenation: Decane.
Halogenation: 2,3-Dibromodecane.
Hydrohalogenation: 2-Chlorodecane.
Scientific Research Applications
2-Decyne finds applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-Decyne involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond. This bond is highly reactive and can undergo addition reactions, making this compound a versatile intermediate in organic synthesis .
Molecular Targets and Pathways:
Comparison with Similar Compounds
2-Decyne can be compared with other alkynes such as:
1-Decyne: Similar in structure but differs in the position of the triple bond.
3-Decyne: Another positional isomer with the triple bond at the third carbon.
1-Butyne: A shorter alkyne with only four carbon atoms.
Uniqueness: this compound is unique due to its specific position of the triple bond, which influences its reactivity and applications in synthesis .
Properties
IUPAC Name |
dec-2-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3,5,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDDSTHSVISBEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC#CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178542 | |
Record name | 2-Decyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2384-70-5 | |
Record name | 2-Decyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002384705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Decyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Decyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of a polyacetylene's side chain affect its degradation when exposed to gamma radiation?
A1: Research indicates that polyacetylenes with aliphatic side chains are significantly more susceptible to degradation from gamma radiation compared to their aromatic counterparts. [] For instance, poly(2-decyne), possessing a ten-carbon aliphatic side chain, exhibits substantial molecular weight reduction when irradiated in the presence of air. [] This degradation is attributed to chain scission reactions, leading to the formation of carbonyl and hydroxyl groups in the degraded polymer. [] Conversely, polyacetylenes with aromatic substituents demonstrate remarkable resistance to such radiation-induced degradation. [] This stark contrast highlights the crucial role of side chain structure in dictating the polymer's stability under gamma radiation.
Q2: Does the presence of oxygen affect the degradation of poly(this compound) under gamma radiation?
A2: Yes, the presence of oxygen plays a significant role in the gamma radiation-induced degradation of poly(this compound). Studies reveal that while poly(this compound) undergoes significant degradation in the presence of air, it remains virtually unaffected when irradiated under vacuum conditions. [] This observation suggests that oxygen participates in the degradation process, likely through reactions with free radicals generated by the radiation, ultimately leading to chain scission and polymer degradation.
Q3: Beyond radiation resistance, are there studies exploring other properties of poly(2-alkylacetylenes), particularly regarding gas permeability?
A3: Yes, research has investigated the gas permeation properties of poly(2-alkylacetylenes), including poly(this compound). [] Studies have systematically analyzed how the length of the alkyl side chain in these polymers influences their gas permeability. [] This research provides insights into the structure-property relationships governing the performance of these polymers in applications like gas separation membranes.
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